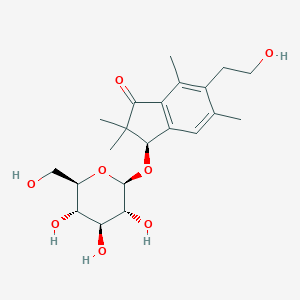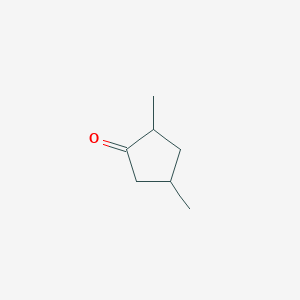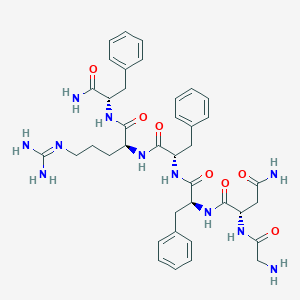
Quinoxaline-5-carbaldehyde
Vue d'ensemble
Description
Quinoxaline-5-carbaldehyde is a chemical compound with the CAS Number: 141234-08-4 and a molecular weight of 158.16 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
Quinoxaline has been a subject of extensive research due to its wide range of physicochemical and biological activities . Numerous synthetic strategies have been developed to access quinoxaline and to decorate the quinoxaline scaffold with proper functional groups . These strategies include green chemistry approaches and cost-effective methods .Molecular Structure Analysis
The InChI code for Quinoxaline-5-carbaldehyde is1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H . This code provides a unique identifier for the molecular structure of the compound. Chemical Reactions Analysis
Quinoxaline has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The compound has been involved in various chemical reactions, including those that lead to the creation of these materials .Physical And Chemical Properties Analysis
Quinoxaline-5-carbaldehyde is a solid compound that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Bioactive Molecules
Quinoxaline scaffolds have been used extensively in the design and development of numerous bioactive molecules . These molecules have a wide range of biological activities, making them a subject of extensive research .
Dyes
Quinoxaline derivatives have been utilized in the creation of various dyes . The unique chemical structure of quinoxaline allows for a wide range of color variations, making it a versatile component in dye synthesis .
Fluorescent Materials
Quinoxaline-based compounds have been used in the development of fluorescent materials . These materials have applications in various fields, including bioimaging and sensor technology .
Electroluminescent Materials
Quinoxaline derivatives have been used in the creation of electroluminescent materials . These materials are used in devices such as organic light-emitting diodes (OLEDs), contributing to advancements in display technology .
Organic Sensitizers for Solar Cell Applications
Quinoxaline scaffolds have been used in the development of organic sensitizers for solar cell applications . These sensitizers are crucial in enhancing the efficiency of solar cells .
Polymeric Optoelectronic Materials
Quinoxaline derivatives have been used in the creation of polymeric optoelectronic materials . These materials have applications in various optoelectronic devices, including photovoltaic cells and light-emitting diodes .
Antifungal and Antibacterial Agents
Quinoxaline derivatives have shown significant antifungal and antibacterial effects . This makes them a valuable resource in the development of new antimicrobial drugs .
Antiviral Agents
Quinoxaline derivatives have been used in the treatment of various viral diseases, including AIDS . Their unique chemical structure allows them to interfere with viral replication, making them effective antiviral agents .
Mécanisme D'action
Target of Action
Quinoxaline-5-carbaldehyde, like other quinoxaline derivatives, has been found to exhibit a wide range of biological activities . It interacts with various targets, receptors, and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical processes .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Safety and Hazards
Quinoxaline-5-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing in dust/fume/gas/mist/vapors/spray, and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
quinoxaline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYMORBKJLAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342505 | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-5-carbaldehyde | |
CAS RN |
141234-08-4 | |
| Record name | 5-Quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
